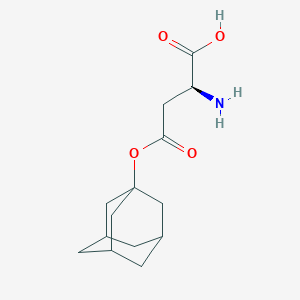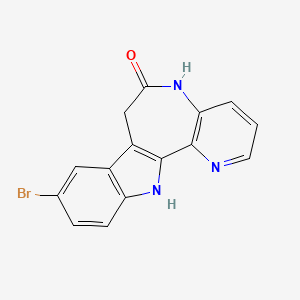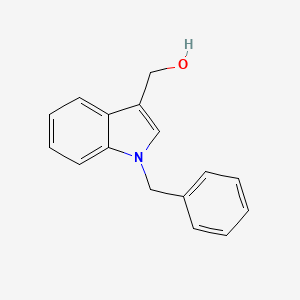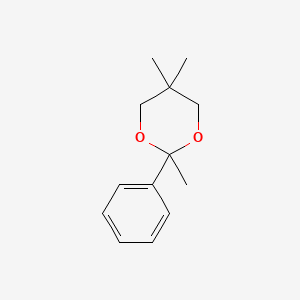
2,5,5-Trimethyl-2-phenyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,5-Trimethyl-2-phenyl-1,3-dioxane is a bioactive chemical.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structure Analysis
- Synthesis Techniques and Intermediates : 2,5,5-Trimethyl-2-phenyl-1,3-dioxane plays a role in the synthesis of various chemical compounds. It acts as an intermediate in the formation of β-haloacetals and ketals (Stowell, Keith, & King, 2003).
- Conformational Studies : Research into the structure and conformation of derivatives of 1,3-dioxane, including 2,5,5-trimethyl-2-phenyl-1,3-dioxane, has been conducted using NMR spectroscopy and X-ray analysis. These studies help in understanding the molecular behavior and potential applications of such compounds (Khazhiev et al., 2018).
Applications in Organic Chemistry and Material Science
- Role in Polymerization : 2,5,5-Trimethyl-2-phenyl-1,3-dioxane is involved in the polymerization processes. It's used in the synthesis of high molecular weight poly(trimethylene carbonate), showcasing its utility in the field of polymer chemistry (Albertson & Sjöling, 1992).
- Liquid Crystal Research : Studies on compounds like 2,5-diaryl-1,3-oxathianes, related to 1,3-dioxanes, indicate applications in developing new liquid crystal materials. This suggests potential usage of 2,5,5-trimethyl-2-phenyl-1,3-dioxane in the field of liquid crystal technology (Haramoto, Sano, & Kamogawa, 1986).
Conformational Dynamics and Stability Analysis
- Conformational Energy Studies : Investigations into the conformational energy of phenyl groups in 1,3-dioxanes reveal insights into how molecular interactions, such as nonclassical CH···O hydrogen bonds, influence the stability and behavior of such compounds. This can be critical for understanding the chemical properties and potential applications of 2,5,5-trimethyl-2-phenyl-1,3-dioxane (Bailey et al., 2016).
Propiedades
Número CAS |
5406-58-6 |
|---|---|
Nombre del producto |
2,5,5-Trimethyl-2-phenyl-1,3-dioxane |
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2,5,5-trimethyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C13H18O2/c1-12(2)9-14-13(3,15-10-12)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clave InChI |
AALXTPRRKXUUOM-UHFFFAOYSA-N |
SMILES |
CC1(COC(OC1)(C)C2=CC=CC=C2)C |
SMILES canónico |
CC1(COC(OC1)(C)C2=CC=CC=C2)C |
Apariencia |
Solid powder |
Otros números CAS |
5406-58-6 |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2,5,5-Trimethyl-2-phenyl-1,3-dioxane |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



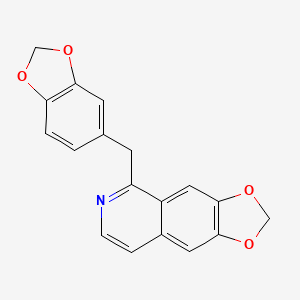

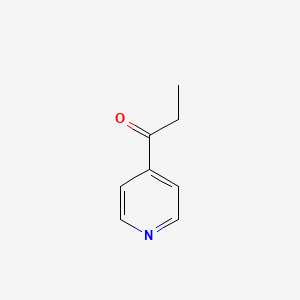
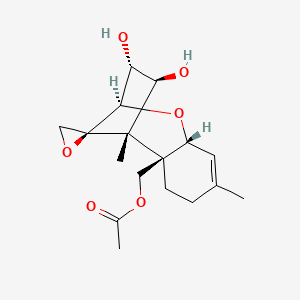
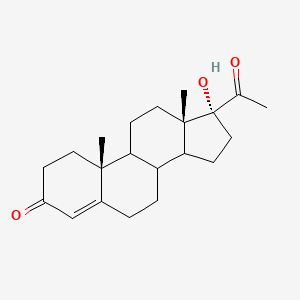
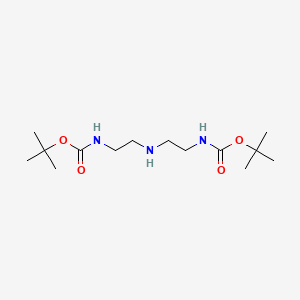
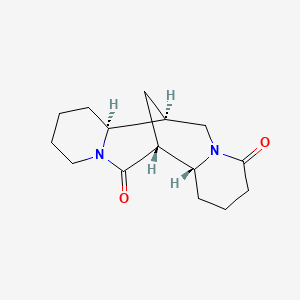
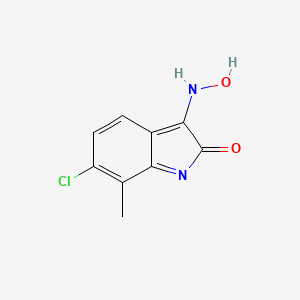
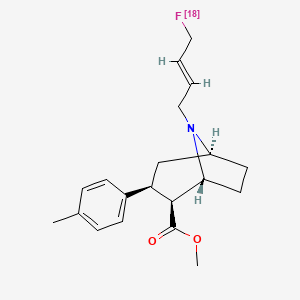
![Methyl (1S,17R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1663951.png)
